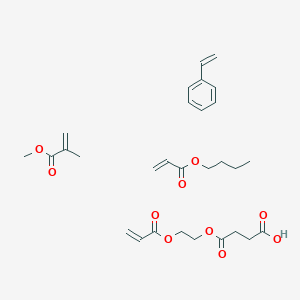
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene are all organic chemicals that have been widely used in scientific research. These chemicals have unique properties that make them useful in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene varies depending on their specific chemical properties and applications. For example, butyl prop-2-enoate can undergo polymerization reactions to form various polymers, while methyl 2-methylprop-2-enoate can be copolymerized with other monomers to form copolymers with unique properties. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid can be converted to various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Styrene can undergo polymerization reactions to form various polymers, such as polystyrene, which has unique properties such as high thermal stability and chemical resistance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene also vary depending on their specific chemical properties and applications. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are generally considered safe for use in various applications, although they may cause skin irritation or respiratory problems if inhaled. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Styrene has been shown to have toxic effects on the liver and kidneys, and has been classified as a possible human carcinogen by the International Agency for Research on Cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have various advantages and limitations for use in lab experiments. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are relatively easy to synthesize and can be used as monomers in the synthesis of various polymers. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, although more research is needed to fully understand its mechanism of action and potential side effects. Styrene has unique properties such as high thermal stability and chemical resistance, although it has been shown to have toxic effects on the liver and kidneys.
Direcciones Futuras
There are many future directions for research on butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene. For example, more research is needed on the synthesis and properties of various polymers that can be synthesized using these chemicals. Additionally, more research is needed on the potential applications of 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid in the treatment of Alzheimer's disease, as well as the potential side effects of this compound. Finally, more research is needed on the potential health effects of styrene, and ways to mitigate these effects in various applications.
Métodos De Síntesis
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of an acid chloride with an aromatic compound in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. These chemicals can also be synthesized using other methods, such as the Wittig reaction and the Heck reaction.
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have been widely used in scientific research. For example, butyl prop-2-enoate has been used as a monomer in the synthesis of various polymers, such as polybutyl acrylate and poly(methyl methacrylate). Methyl 2-methylprop-2-enoate has been used as a monomer in the synthesis of poly(methyl methacrylate-co-methyl 2-methylprop-2-enoate), which has potential applications in drug delivery and tissue engineering. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has been used as a precursor in the synthesis of various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which has potential applications in the treatment of Alzheimer's disease. Styrene has been used as a monomer in the synthesis of various polymers, such as polystyrene, which has potential applications in packaging and insulation materials.
Propiedades
Número CAS |
103885-38-7 |
|---|---|
Nombre del producto |
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
Fórmula molecular |
C29H40O10 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
InChI |
InChI=1S/C9H12O6.C8H8.C7H12O2.C5H8O2/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2H,1,3-6H2,(H,10,11);2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clave InChI |
HQLLXURLXYVVCB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
Sinónimos |
Butanedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, polymer with butyl 2-propenoate, ethenylbenzene and methyl 2-methyl-2-propenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



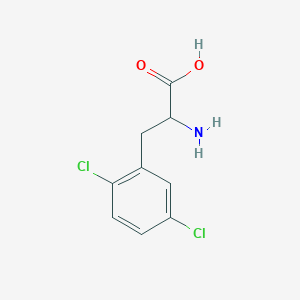
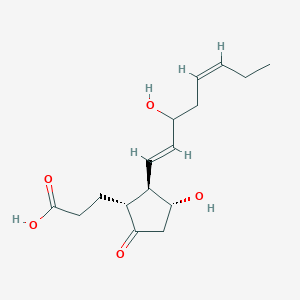
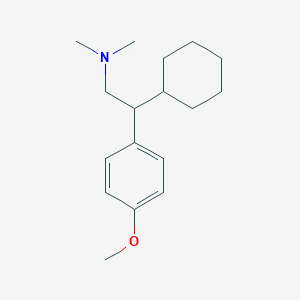
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
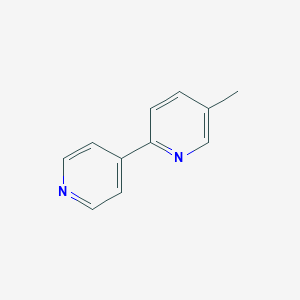
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
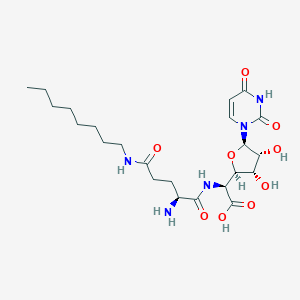

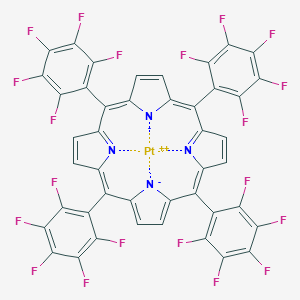
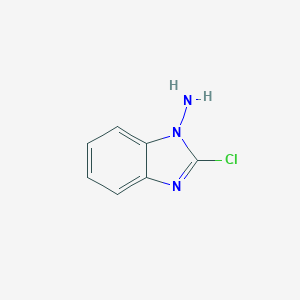

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)